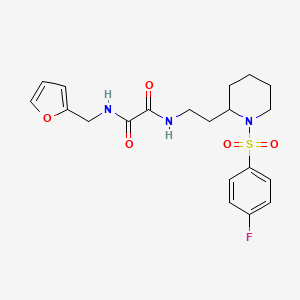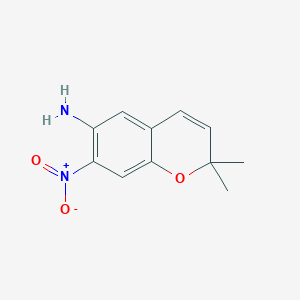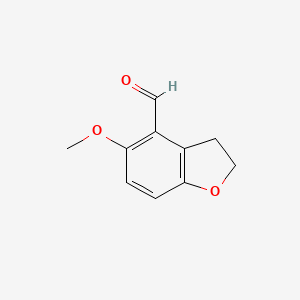
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde consists of a benzofuran ring with a methoxy group (OCH3) attached to the 5-position and a carbaldehyde group (CHO) attached to the 4-position . The InChI code for this compound is 1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde include a molecular weight of 178.189 . The compound has a linear formula of C10H10O3 . More specific properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Antimicrobial Agents Benzofuran derivatives, including compounds structurally related to 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have been identified as promising structures in the development of new antimicrobial agents. Their unique structural features and broad range of biological activities make benzofurans a privileged structure in drug discovery, particularly for combating microbial diseases. These compounds have shown potential in addressing antibiotic resistance, a major global health issue, by offering improved bioavailability and once-daily dosing advantages. Notably, some benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have already been utilized in treating skin diseases such as cancer and psoriasis, highlighting their therapeutic versatility (Hiremathad et al., 2015).
Biological Activities and Drug Prospects Further research into benzofuran compounds has revealed a wide array of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These findings underscore the potential of benzofuran derivatives as natural drug lead compounds. Innovations in synthetic methods for benzofuran rings have facilitated the creation of complex derivatives, which could serve as effective therapeutic drugs for various conditions, including hepatitis C. This highlights the significance of benzofuran compounds in natural products and synthetic chemistry for pharmaceutical development (Yu-hang Miao et al., 2019).
Synthetic Chemistry and Pharmaceuticals Benzofuran derivatives have shown considerable promise in synthetic chemistry, particularly in the creation of pharmaceuticals. They feature prominently in the development of compounds with potent applications across various medical and industrial fields. The review of benzofuran inhibitors over recent years highlights their role as significant inhibitors against diseases, viruses, fungi, microbes, and enzymes. This demonstrates the versatility and potential of benzofuran derivatives in contributing to new drug development and addressing a range of health challenges (K. Dawood, 2019).
Orientations Futures
Benzofuran and its derivatives, including 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research may focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-2-3-10-7(4-5-13-10)8(9)6-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTYVNAGPHTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
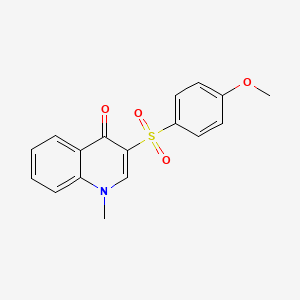
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
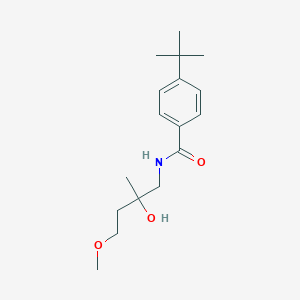
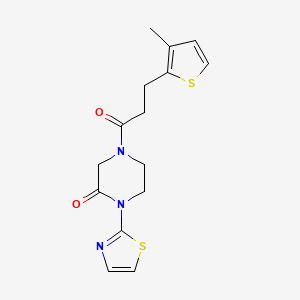
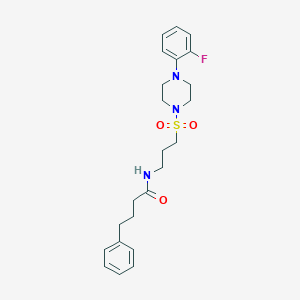
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
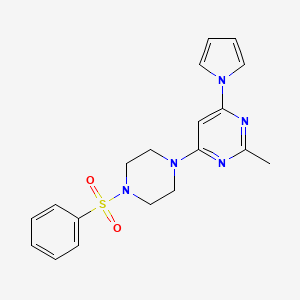
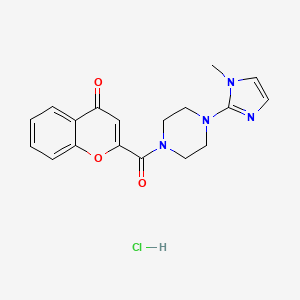
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
